2-Chloro-5-(trifluoromethyl)pyridin-4-amine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1061358-78-8 and a molecular weight of 196.56 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The linear formula of this compound is C6H4ClF3N2 .Chemical Reactions Analysis
This compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Scientific Research Applications
Nucleophilic Displacement and Ammonolysis
- Nucleophilic Displacement in 2-Chloro(trifluoromethyl)pyridines with Amines and Ammonia : The activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines was examined through reactions with secondary cyclic amines. Specifically, the ammonolysis of 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine was reported, which proceeded without hydrolysis of the trifluoromethyl function. The research explored the transformation of these compounds into various derivatives, showcasing the flexibility of 2-chloro-5-(trifluoromethyl)pyridin-4-amine in chemical synthesis (Dunn, 1999).
Deprotonative Functionalization
- Deprotonative Coupling of Pyridines with Aldehydes : The deprotonative functionalization of pyridine derivatives, including those with trifluoromethyl moieties, was demonstrated under ambient conditions. This research highlighted the reactivity of this compound with various aldehydes, underlining its potential in the synthesis of complex molecules (Shigeno et al., 2019).
Synthesis and Application in Pharmaceuticals and Agrochemicals
- Synthesis & Application Research of 2-Chloro-5-Trifluoromethyl Pyridine : This study summarized the five main synthetic methods for 2-chloro-5-trifluoromethyl pyridine and its applications as intermediates in various fields such as pharmaceuticals, agrochemicals, biochemicals, particularly in herbicides. The paper also discussed current research trends and developments in this area (Li Zheng-xiong, 2004).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Research on benzylidene-pyridine-2-yl-amine and its derivatives, which share structural similarities with this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This suggests potential applications of this compound in materials science and engineering (Ashassi-Sorkhabi et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
The exact mode of action of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine is not well-documented. It is likely that it interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Its molecular weight (19656) suggests that it may have good bioavailability .
Result of Action
Based on its chemical structure, it may have potential effects on various cellular processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKYVDJDCQLPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263465 | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061358-78-8 | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1061358-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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